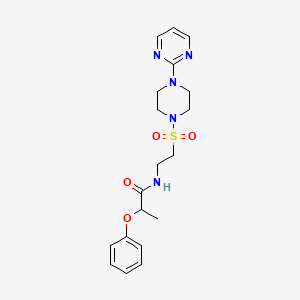![molecular formula C22H17BrClNO2S B2908772 3-[(4-Bromophenyl)methylsulfonyl]-1-[(2-chlorophenyl)methyl]indole CAS No. 850933-18-5](/img/structure/B2908772.png)
3-[(4-Bromophenyl)methylsulfonyl]-1-[(2-chlorophenyl)methyl]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
One study by Apostol et al describes the design and synthesis of related compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes. The characterization involved elemental analysis, spectroscopic techniques (NMR, UV/VIS, FTIR), and reversed-phase HPLC.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral activity . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of indole derivatives, including the presence of substituents like bromophenyl and chlorophenyl groups, can be crucial for their interaction with viral components, potentially inhibiting viral replication.
Anti-inflammatory and Analgesic Activities
The anti-inflammatory and analgesic properties of indole derivatives are well-documented. These compounds can interfere with the body’s inflammatory pathways, reducing inflammation and providing pain relief . The specific substitution pattern on the indole scaffold, such as the methylsulfonyl and methyl groups in the compound , may enhance these activities.
Anticancer Properties
Indole derivatives are known to possess anticancer properties . They can act on various pathways involved in cancer cell proliferation and survival . The bromophenyl and chlorophenyl groups may contribute to the compound’s ability to bind to cancer cell receptors or enzymes, disrupting cancer cell growth.
Antimicrobial Effects
Indole derivatives can also serve as potent antimicrobial agents . They may work by disrupting microbial cell walls or interfering with essential microbial enzymes . The unique combination of substituents in “3-[(4-Bromophenyl)methylsulfonyl]-1-[(2-chlorophenyl)methyl]indole” could provide a new avenue for the development of antimicrobial drugs.
Neuroprotective Potential
Research has indicated that indole derivatives may have neuroprotective effects, potentially beneficial in the treatment of neurodegenerative diseases . The structural complexity of indole derivatives, including the compound , allows for interaction with neurological pathways, offering protection to nerve cells.
Antidiabetic Activity
Indole derivatives have been explored for their potential in treating diabetes. They may influence insulin secretion or insulin sensitivity, helping to regulate blood glucose levels . The specific molecular interactions afforded by the substituents on the indole ring could be key to the antidiabetic effects of these compounds.
Propiedades
IUPAC Name |
3-[(4-bromophenyl)methylsulfonyl]-1-[(2-chlorophenyl)methyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrClNO2S/c23-18-11-9-16(10-12-18)15-28(26,27)22-14-25(21-8-4-2-6-19(21)22)13-17-5-1-3-7-20(17)24/h1-12,14H,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMMLQXTHGKEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)methylsulfonyl]-1-[(2-chlorophenyl)methyl]indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide](/img/structure/B2908690.png)


![2-((2-(2-(cyclohexylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2908694.png)
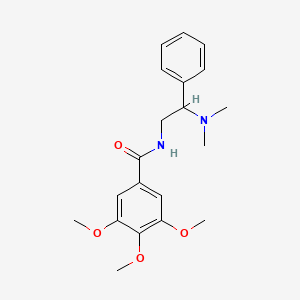

![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2908699.png)
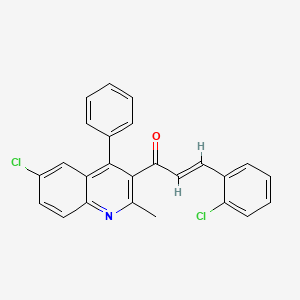

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B2908704.png)
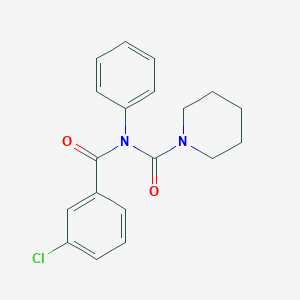
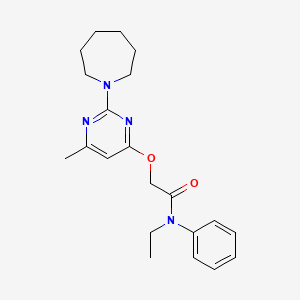
![8-(3-Chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2908710.png)
